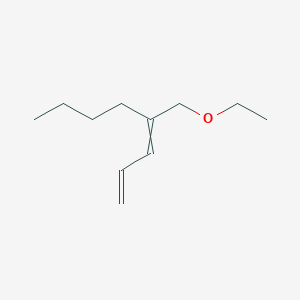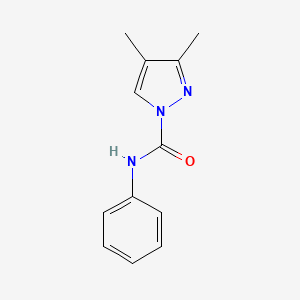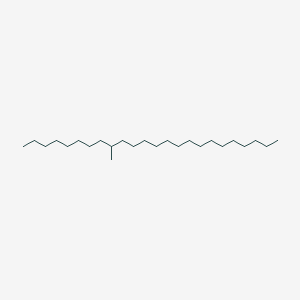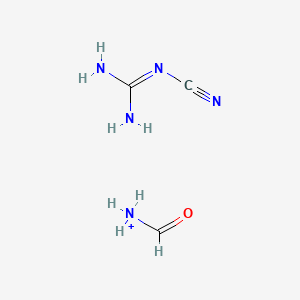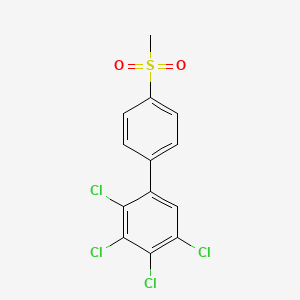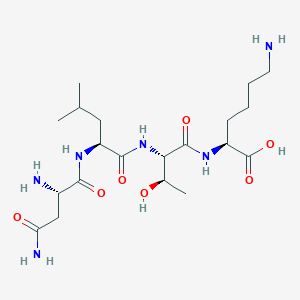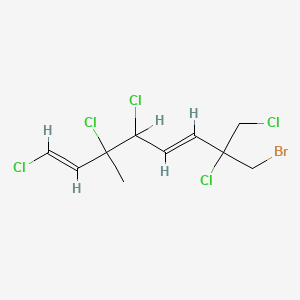
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine and bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a precursor compound under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like carbon tetrachloride or chloroform. The reaction mixture is often heated to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides.
Aplicaciones Científicas De Investigación
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromomethyl groups into target molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene involves its ability to interact with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The compound’s multiple chlorine atoms may also contribute to its reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(bromomethyl)acridine: Known for its DNA crosslinking and intercalating properties.
2-(Bromomethyl)-7-methylacridine: Exhibits similar reactivity with DNA.
1,8-Bis(bromomethyl)acridine: Another compound with bifunctional bromomethyl groups.
Uniqueness
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
72719-90-5 |
|---|---|
Fórmula molecular |
C10H12BrCl5 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(1E,5E)-7-(bromomethyl)-1,3,4,7,8-pentachloro-3-methylocta-1,5-diene |
InChI |
InChI=1S/C10H12BrCl5/c1-9(15,4-5-12)8(14)2-3-10(16,6-11)7-13/h2-5,8H,6-7H2,1H3/b3-2+,5-4+ |
Clave InChI |
HCTBSUXDIUTHQM-MQQKCMAXSA-N |
SMILES isomérico |
CC(/C=C/Cl)(C(/C=C/C(CCl)(CBr)Cl)Cl)Cl |
SMILES canónico |
CC(C=CCl)(C(C=CC(CCl)(CBr)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


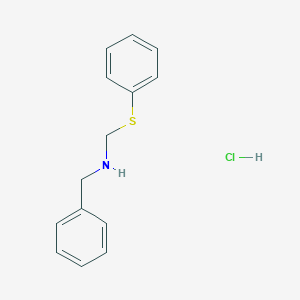
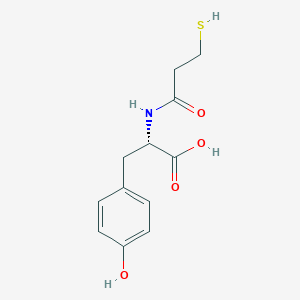
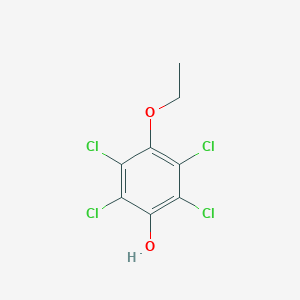
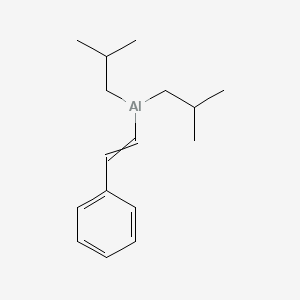
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
